Cas no 2137677-51-9 (1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid)

1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid
- 2137677-51-9
- EN300-1077549
-
- インチ: 1S/C10H9F3N2O3/c11-10(12,13)7-6(9(17)18)8(16)15(4-14-7)3-5-1-2-5/h4-5H,1-3H2,(H,17,18)
- InChIKey: RWNBDSKHXRHBRY-UHFFFAOYSA-N
- SMILES: FC(C1=C(C(=O)O)C(N(C=N1)CC1CC1)=O)(F)F
計算された属性
- 精确分子量: 262.05652664g/mol
- 同位素质量: 262.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 7
- 重原子数量: 18
- 回転可能化学結合数: 3
- 複雑さ: 464
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 70Ų
- XLogP3: 1.4
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1077549-0.25g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 0.25g |
$723.0 | 2023-10-28 | |
Enamine | EN300-1077549-0.1g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 0.1g |
$691.0 | 2023-10-28 | |
Enamine | EN300-1077549-10.0g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 10g |
$3376.0 | 2023-06-10 | ||
Enamine | EN300-1077549-0.05g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 0.05g |
$660.0 | 2023-10-28 | |
Enamine | EN300-1077549-2.5g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 2.5g |
$1539.0 | 2023-10-28 | |
Enamine | EN300-1077549-1g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 1g |
$785.0 | 2023-10-28 | |
Enamine | EN300-1077549-5g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 5g |
$2277.0 | 2023-10-28 | |
Enamine | EN300-1077549-10g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 10g |
$3376.0 | 2023-10-28 | |
Enamine | EN300-1077549-0.5g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 95% | 0.5g |
$754.0 | 2023-10-28 | |
Enamine | EN300-1077549-5.0g |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid |
2137677-51-9 | 5g |
$2277.0 | 2023-06-10 |
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid 関連文献
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
-
C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
-
Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acidに関する追加情報
Introduction to 1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid (CAS No. 2137677-51-9)
The compound 1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid, identified by its CAS number 2137677-51-9, represents a significant advancement in the field of pharmaceutical chemistry. This heterocyclic compound belongs to the pyrimidine family, a class of molecules widely recognized for their diverse biological activities and therapeutic potential. The structural features of this compound, particularly the presence of a trifluoromethyl group and a cyclopropylmethyl substituent, contribute to its unique chemical properties and make it a promising candidate for further investigation in medicinal chemistry.
Pyrimidine derivatives have long been a cornerstone in drug discovery due to their resemblance to nucleic acid bases, which allows them to interact with biological macromolecules in a highly specific manner. The 1,6-dihydropyrimidine core structure is particularly noteworthy, as it serves as a versatile scaffold for designing compounds with antimicrobial, antiviral, anticancer, and anti-inflammatory properties. In recent years, there has been growing interest in the development of novel pyrimidine-based drugs that can overcome existing resistance mechanisms and improve therapeutic outcomes.
The trifluoromethyl group attached to the pyrimidine ring is a key feature that enhances the metabolic stability and binding affinity of the compound. This functional group is known to increase lipophilicity and binding interactions with biological targets, making it a common moiety in drug design. Additionally, the cyclopropylmethyl substituent introduces rigidity to the molecule, which can improve its pharmacokinetic profile by reducing metabolic degradation. These structural elements collectively contribute to the compound's potential as an active pharmaceutical ingredient (API) or intermediate in synthetic chemistry.
Recent studies have highlighted the importance of pyrimidine derivatives in addressing unmet medical needs. For instance, researchers have demonstrated that modifications at the 4-position of the pyrimidine ring can significantly alter pharmacological activity. The introduction of electron-withdrawing groups such as trifluoromethyl enhances hydrogen bonding interactions with biological targets, leading to increased potency. Similarly, the presence of a cyclopropylmethyl group can influence conformational flexibility, affecting both binding affinity and drug delivery properties.
In the context of current pharmaceutical research, compounds like 1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid are being explored for their potential in treating various diseases. For example, pyrimidine-based inhibitors have shown promise in targeting enzymes involved in cancer metabolism. The structural motifs present in this compound suggest that it may interact with kinases or other enzymes implicated in tumor growth and progression. Furthermore, its ability to cross the blood-brain barrier makes it an attractive candidate for central nervous system (CNS) drug development.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, are often employed to construct the complex pyrimidine core efficiently. The introduction of fluorine atoms at specific positions is particularly challenging but crucial for achieving optimal pharmacological properties. Techniques like fluorination reactions under mild conditions are essential to prevent unwanted side products.
From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of this compound with biological targets. Computer simulations allow researchers to predict how different structural modifications will affect binding affinity and selectivity. For instance, virtual screening techniques have been used to identify potential lead compounds based on their predicted interactions with protein targets. These computational approaches complement experimental efforts by providing rapid insights into molecular recognition processes.
The pharmacokinetic profile of 1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid is another critical aspect that influences its clinical applicability. Factors such as solubility, stability, and absorption rate determine how effectively the compound can reach its target site within the body. Advances in drug formulation have enabled improvements in these properties through techniques like prodrug design or nanotechnology-based delivery systems. By optimizing these parameters, researchers aim to enhance bioavailability while minimizing adverse effects.
In conclusion,1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid represents a compelling example of how structural innovation can lead to novel therapeutic agents. Its unique combination of functional groups makes it well-suited for further exploration in drug discovery programs targeting various diseases including cancer and infectious disorders. As research continues into this promising compound,CAS No 2137677-51-9, it is expected that new insights will emerge regarding its biological activity and potential clinical applications.
2137677-51-9 (1-(cyclopropylmethyl)-6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidine-5-carboxylic acid) Related Products
- 253801-18-2(Tert-butyl 3-(4-formylphenyl)azetidine-1-carboxylate)
- 1261666-67-4(3-Amino-5-(difluoromethoxy)anisole)
- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1361608-88-9(3-(3,4-Dichlorophenyl)-6-hydroxy-2-(trifluoromethyl)pyridine)
- 2228526-77-8(3,3-difluoro-1-(3-methoxy-4-methylphenyl)cyclobutan-1-amine)
- 1416346-06-9([2-Acetylamino-4-(4-ethoxy-3-methyl-phenyl)-thiazol-5-yl]-acetic acid)
- 2034478-04-9(N-[2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide)
- 113003-49-9(α-Chloro-9-anthraldoxime)
- 25020-13-7(Fructose-histidine)
- 2229303-74-4(4-(5-amino-1,2-oxazol-3-yl)-2-(dimethylamino)methylphenol)




